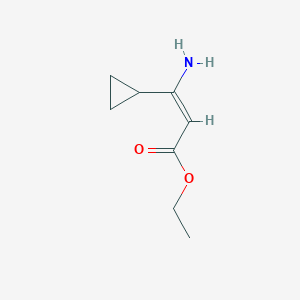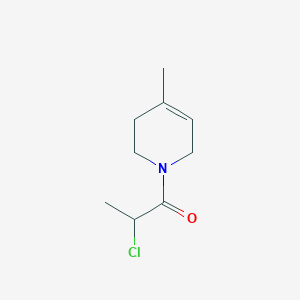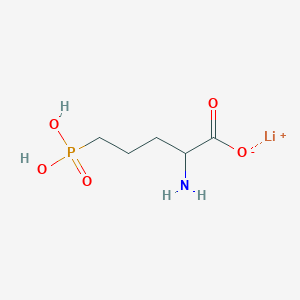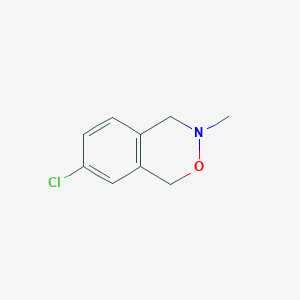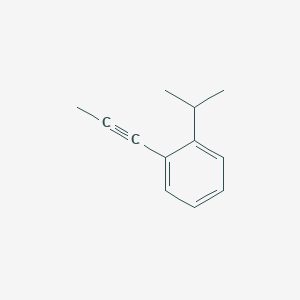![molecular formula C8H14N2O3 B13816747 tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13816747.png)
tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. Common bases used include triethylamine (Et3N) and pyridine. The reaction can be conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance the efficiency of the reaction by providing electrophilic activation of di-tert-butyl dicarbonate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl carbamates can undergo oxidation reactions using reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides (R-X) and acyl chlorides (RCOCl).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RCOCl, RCHO, CH3I
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
Chemistry: tert-Butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate is widely used as a protecting group for amines in peptide synthesis. It allows for selective deprotection under acidic conditions without affecting other functional groups .
Biology: In biological research, this compound is used to protect amino groups in biomolecules, facilitating the study of protein structure and function. It is also used in the synthesis of enzyme inhibitors and other bioactive molecules .
Medicine: In medicinal chemistry, tert-butyl carbamates are used in the design of prodrugs. The protecting group can be removed in vivo to release the active drug, improving its bioavailability and stability .
Industry: Industrially, tert-butyl carbamates are used in the synthesis of agrochemicals, pharmaceuticals, and polymers. They provide a versatile platform for the development of new materials and chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the protected amine. Deprotection is typically achieved under acidic conditions, where the tert-butyl group is cleaved to release the free amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- N-Boc-ethylenediamine
- N-(6-aminohexyl)carbamic acid tert-butyl ester
Comparison: tert-Butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate is unique in its ability to provide both steric protection and stability under a wide range of reaction conditions. Compared to other similar compounds, it offers enhanced selectivity and efficiency in protecting amino groups, making it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate |
InChI |
InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h4-5H,9H2,1-3H3,(H,10,12)/b6-4- |
InChI Key |
QQWZKCXNCNXPLI-XQRVVYSFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=C\N)/C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CN)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


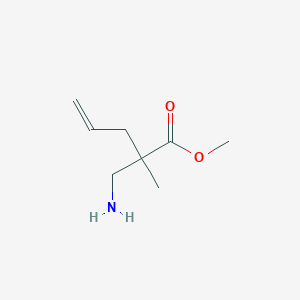
![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)


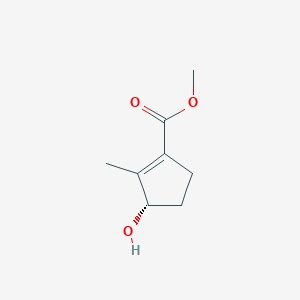
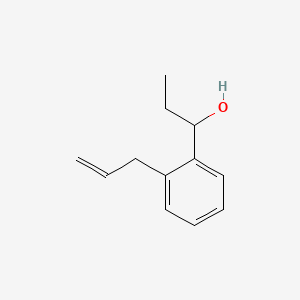
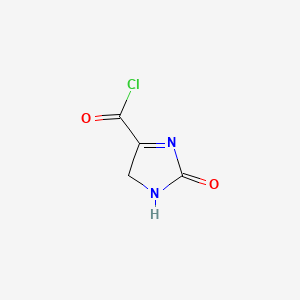
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)
